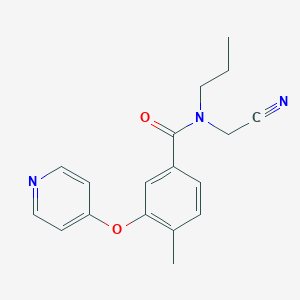

N-(氰甲基)-4-甲基-N-丙基-3-吡啶-4-氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

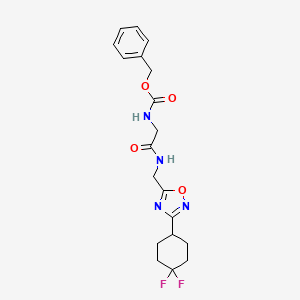

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is a useful research compound. Its molecular formula is C18H19N3O2 and its molecular weight is 309.369. The purity is usually 95%.

BenchChem offers high-quality N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

新型化合物的合成和表征

硫脲催化的不对称迈克尔加成: 对硫脲催化的活化亚甲基化合物与 α,β-不饱和酰亚胺的不对称迈克尔加成的研究展示了该方法的发展,该方法可能适用于合成复杂分子,包括类似于 "N-(氰甲基)-4-甲基-N-丙基-3-吡啶-4-氧基苯甲酰胺" 的分子,以用于潜在的研究应用 (Inokuma, Hoashi, & Takemoto, 2006).

与钯(II)的配位化学: 对吡啶基苯甲酰胺与钯的配位化学的研究突出了含氮配体在形成配合物中的多功能性,这与理解吡啶类化合物(如 "N-(氰甲基)-4-甲基-N-丙基-3-吡啶-4-氧基苯甲酰胺")在催化或材料科学中的化学行为和潜在应用有关 (Tognon et al., 2015).

抗菌活性和化学合成

- N-杂环卡宾银配合物: 由吡啶连接的配体开发的 N-杂环卡宾银配合物展示了一类新的抗生素,表明具有吡啶部分的化合物(类似于 "N-(氰甲基)-4-甲基-N-丙基-3-吡啶-4-氧基苯甲酰胺")可以潜在地探索其抗菌特性 (Kascatan-Nebioglu et al., 2007).

电化学应用

- 高灵敏度生物传感器开发: 一项关于基于改性碳糊电极的高灵敏度生物传感器开发的研究,用于测定谷胱甘肽和吡罗昔康,为探索具有类似结构的化合物(如 "N-(氰甲基)-4-甲基-N-丙基-3-吡啶-4-氧基苯甲酰胺")在生物传感应用中的可能性打开了大门,表明在分析化学中的潜在效用 (Karimi-Maleh et al., 2014).

作用机制

Target of Action

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide, also known as NCI, primarily targets the Systemic Acquired Resistance (SAR) mechanism in plants . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .

Mode of Action

NCI interacts with its targets by inducing a broad range of disease resistance in plants such as tobacco and rice . It triggers signaling at the same level as or downstream of salicylic acid (SA) accumulation .

Biochemical Pathways

The biochemical pathways affected by NCI are those involved in the SAR mechanism. NCI induces SAR by triggering signaling at the same level as or downstream of SA accumulation . This results in the expression of pathogenesis-related (PR) genes, which are markers of SAR .

Pharmacokinetics

It is known that nci can be applied to the soil to induce disease resistance in plants .

Result of Action

The molecular and cellular effects of NCI’s action include the induction of a broad range of disease resistance in plants and the expression of PR genes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NCI. For instance, the phytohormone abscisic acid (ABA), which is induced in response to a variety of environmental stresses, can suppress the induction of SAR . Therefore, the presence of ABA in the environment could potentially influence the effectiveness of NCI in inducing SAR .

生化分析

Biochemical Properties

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit zinc finger DHHC domain-containing palmitoyltransferase 20 (zDHHC20), which is involved in the S-acylation of proteins . This inhibition affects the palmitoylation of substrates such as Legionella E3 ligase GobX, MyD88, and Ras . The nature of these interactions involves the binding of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide to the active site of zDHHC20, thereby preventing the enzyme from catalyzing the palmitoylation reaction.

Cellular Effects

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting the palmitoylation of key signaling proteins such as Ras . This inhibition can lead to alterations in gene expression and cellular metabolism. For example, the inhibition of Ras palmitoylation can disrupt its localization to the plasma membrane, thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of action of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide involves its binding to the active site of zDHHC20, which is responsible for the S-acylation of proteins . By inhibiting zDHHC20, the compound prevents the palmitoylation of substrates such as GobX, MyD88, and Ras . This inhibition can lead to changes in the localization and function of these proteins, ultimately affecting cellular signaling and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide have been observed to change over time. The compound is stable under standard laboratory conditions and does not degrade rapidly . Long-term studies have shown that the inhibition of zDHHC20 by N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can lead to sustained changes in cellular function, including alterations in protein localization and signaling pathways.

Dosage Effects in Animal Models

The effects of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide vary with different dosages in animal models. At low doses, the compound effectively inhibits zDHHC20 without causing significant toxicity . At higher doses, it can lead to adverse effects such as cytotoxicity and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s efficacy plateaus at a certain concentration, beyond which no further inhibition of zDHHC20 is observed .

Metabolic Pathways

N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is involved in metabolic pathways related to protein palmitoylation. It interacts with enzymes such as zDHHC20, which catalyzes the S-acylation of proteins . The inhibition of zDHHC20 by N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide can affect metabolic flux and metabolite levels by altering the palmitoylation status of key signaling proteins.

Transport and Distribution

Within cells and tissues, N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to zDHHC20 and other cellular proteins . This distribution can affect its activity and function, as the compound needs to reach specific cellular compartments to exert its inhibitory effects.

Subcellular Localization

The subcellular localization of N-(Cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide is primarily determined by its interactions with zDHHC20 and other target proteins . The compound is directed to specific compartments or organelles where zDHHC20 is localized, such as the Golgi apparatus and the plasma membrane. This localization is crucial for its activity, as it needs to be in proximity to its target enzymes to effectively inhibit protein palmitoylation.

属性

IUPAC Name |

N-(cyanomethyl)-4-methyl-N-propyl-3-pyridin-4-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-3-11-21(12-8-19)18(22)15-5-4-14(2)17(13-15)23-16-6-9-20-10-7-16/h4-7,9-10,13H,3,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQKWZFHQBWLOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC#N)C(=O)C1=CC(=C(C=C1)C)OC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-phenyl-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B3005707.png)

![1-Spiro[2.2]pentan-2-ylethanone](/img/structure/B3005717.png)

![2-[[5-(3-Methoxyphenyl)-1H-pyrazol-4-yl]methyl-prop-2-ynylamino]ethanol](/img/structure/B3005718.png)

![2-(4-Butoxyphenyl)-4-[(3-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3005722.png)

![5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3005726.png)

![N-(3,5-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3005727.png)

![7-(3,4-diethoxyphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3005728.png)